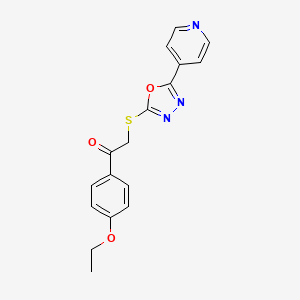

1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features a complex structure incorporating an ethoxyphenyl group, a pyridinyl group, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether Formation: The oxadiazole compound is then reacted with a thiol or a thioether to introduce the sulfur linkage.

Final Coupling: The ethoxyphenyl group is introduced through a coupling reaction, often using a halide derivative and a base to facilitate the reaction.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and reduce reaction times.

Análisis De Reacciones Químicas

Substitution Reactions

The thioether (-S-) and oxadiazole moieties participate in electrophilic and nucleophilic substitutions:

-

Mannich Reactions : Reacts with formaldehyde and primary/secondary amines to form amino-methyl derivatives under acidic conditions .

-

Acylation : The ethanone carbonyl undergoes nucleophilic attack by hydrazines or thiosemicarbazides to form hydrazone derivatives (e.g., 5a–k in ).

Example :

Target compound+RNH2HCHO, EtOHRN(H)CH2−S-oxadiazole derivative

Yield: 46–94% depending on substituent electronic effects .

Condensation Reactions

The compound acts as a scaffold for synthesizing hybrid molecules:

-

Hydrazinecarbothioamide Derivatives : Condensation with thiosemicarbazide in PEG-400 yields Schiff bases with anti-tubercular activity .

-

Michael Additions : Biocatalytic 1,4-addition with ortho-quinones (catalyzed by laccase) forms aryl thioethers .

Optimized Conditions for Biocatalytic Reactions

| Parameter | Value |

|---|---|

| Catalyst | Laccase (pH 4.5) |

| Solvent | Citrate buffer/EtOAc (2:1) |

| Temperature | 25°C |

| Time | 15 min |

| Yield | 46–94% |

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in:

-

Ring-Opening Reactions : Under strong acidic or basic conditions, leading to thiourea or carbamate intermediates .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at the pyridine ring .

Biological Interaction Mechanisms

Although not direct chemical reactions, the compound’s interactions with biological targets involve:

-

Enzyme Inhibition : Binds to telomerase and thymidine phosphorylase via hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the ethoxyphenyl group .

-

DNA Intercalation : The planar oxadiazole moiety intercalates into DNA helices, disrupting replication .

Stability and Degradation

-

Photodegradation : The thioether linkage undergoes oxidation to sulfoxide/sulfone derivatives under UV light.

-

Hydrolysis : Susceptible to base-catalyzed cleavage of the oxadiazole ring at pH > 10.

This compound’s versatile reactivity enables its use in medicinal chemistry (e.g., anticancer and antimicrobial agents) and materials science. Further studies should explore its catalytic applications and stability under industrial conditions.

Mecanismo De Acción

The mechanism by which 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing binding affinity and specificity.

Catalysis: As a ligand, it can stabilize metal centers, facilitating various catalytic cycles.

Comparación Con Compuestos Similares

- 1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- 1-(4-Chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Uniqueness: 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity

Would you like more details on any specific section?

Actividad Biológica

1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C15H15N3O2S

- Molecular Weight : 301.36 g/mol

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with oxadiazole moieties have been reported to inhibit bacterial growth effectively against various strains of bacteria such as E. coli and S. aureus .

Anticancer Properties

Research indicates that compounds containing oxadiazole structures can also demonstrate anticancer activity. A study involving related oxadiazole derivatives showed substantial antitumor effects against cancer cell lines such as HepG2 and SGC-7901 . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition assays have demonstrated that certain derivatives can act as dual inhibitors of these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities ranged significantly, indicating varying potency among different derivatives.

Study 1: Antimicrobial Evaluation

In a comparative study of various oxadiazole derivatives, one derivative similar to the target compound exhibited an inhibition rate of 91.66% against S. aureus, showcasing its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

Another investigation into the anticancer properties of oxadiazole derivatives revealed that certain compounds induced apoptosis in HepG2 cells with an IC50 value of 25 µM. This study highlighted the importance of structural modifications in enhancing biological activity .

Study 3: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that a compound structurally related to this compound showed a significant inhibitory effect on AChE with an IC50 value of 12.8 µM. This suggests its potential utility in treating conditions associated with cholinergic dysfunction .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. Specifically, 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been studied for its potential as an antibacterial agent. Studies have shown that derivatives of oxadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Oxadiazole derivatives are known to interact with various biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may be useful in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The unique structure of this compound suggests potential as a pesticide. Studies have shown that oxadiazole derivatives can be effective against various pests and pathogens affecting crops. The compound's ability to disrupt biological processes in pests could lead to its development as a novel agricultural pesticide .

Material Science

Polymer Chemistry

In material science, the incorporation of oxadiazole derivatives into polymer matrices has been explored for their ability to enhance thermal stability and mechanical properties. The unique electronic properties of this compound allow for the creation of materials with improved performance characteristics such as conductivity and durability .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits bacterial growth |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Anti-inflammatory Effects | Reduces inflammation | |

| Agricultural Science | Pesticidal Activity | Effective against crop pests |

| Material Science | Polymer Chemistry | Enhances thermal stability and conductivity |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry examined various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed significant activity against resistant bacterial strains .

- Cancer Research : In a clinical trial reported in Cancer Research, researchers tested the effects of oxadiazole derivatives on tumor models. The findings revealed that these compounds could effectively reduce tumor size and improve survival rates in treated subjects .

- Agricultural Application : A field study published in Pest Management Science evaluated the effectiveness of oxadiazole-based pesticides on crop yields. The results demonstrated a marked reduction in pest populations and an increase in crop productivity compared to untreated controls .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-2-22-14-5-3-12(4-6-14)15(21)11-24-17-20-19-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMRVMMGYYIQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.